4-Aminobutyric acid-2,2,3,3,4,4-d6

説明

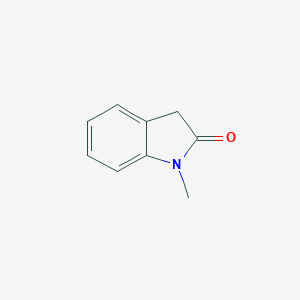

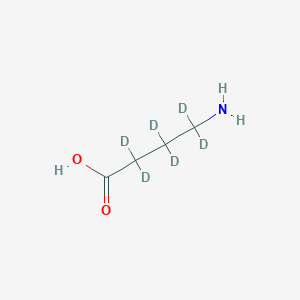

4-Aminobutyric acid-2,2,3,3,4,4-d6 is a deuterated variant of 4-aminobutyric acid (GABA), which is a significant neurotransmitter in the brain that inhibits nerve transmission, thereby calming nervous activity. This deuterated form is particularly useful in scientific research for tracing and studying metabolic pathways and the molecular mechanism of GABAergic activity due to its stable isotopic labeling.

Synthesis Analysis

Research on the synthesis of related compounds, such as different substituted 4-aminobutanoic acids and their derivatives, provides insights into potential methods for synthesizing this compound. A common approach involves the initial preparation of esters, followed by hydrolysis, decarboxylation, and subsequent modification steps to introduce deuterium atoms at specific positions on the butanoic acid chain (Vasil'eva et al., 2016).

Molecular Structure Analysis

The molecular structure of aminobutyric acid derivatives can be complex, with studies on similar compounds revealing detailed crystalline structures and molecular conformations. For example, the crystal structure analysis of L-2-aminobutyric acid showed complex, fully ordered arrangements, providing a basis for understanding the structural aspects of its deuterated variants (Görbitz, 2010).

Chemical Reactions and Properties

The chemical behavior of 4-aminobutyric acid and its derivatives, including the deuterated forms, involves interactions that can lead to the formation of various compounds. For instance, the Maillard reaction between 4-aminobutyric acid and reducing sugars can yield pyrroles, 2-pyrrolidones, and pyridones, indicating the reactive versatility of this molecule (Tressl et al., 1993).

Physical Properties Analysis

Investigations into the physical properties of aminobutyric acid derivatives, such as diffusion and structural behavior, can provide insight into the physical characteristics of this compound. Studies have measured the binary mutual diffusion coefficients of these acids in aqueous solutions, offering data on their thermodynamic properties and behavior in solution (Rodrigo et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-aminobutyric acid derivatives are influenced by their molecular structure. Functional group analyses, such as those conducted on similar molecules, provide insights into reactivity, stability, and potential chemical transformations. Spectroscopic studies, including FT-IR and NMR, can elucidate aspects of the chemical environment and electronic structure of these compounds, contributing to a deeper understanding of their chemical properties (Raju et al., 2015).

科学的研究の応用

神経伝達物質の研究

“4-Aminobutyric acid-2,2,3,3,4,4-d6”は、哺乳類の中枢神経系における主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の重水素化バージョンです . これは、神経ネットワークの興奮と抑制のバランスを維持する上で重要な役割を果たします . そのため、脳内のGABAの機能と調節を研究するために、神経科学研究で広く使用されています。

植物のストレス応答研究

GABAは、植物の成長、発達、およびストレス応答の調節に関与しています . GABAの重水素化バージョンは、温度、湿度、酸素含有量などの異なる環境条件下で、植物におけるGABAの代謝経路を追跡するために使用できます .

サプリメント研究

GABAは、その生理学的機能により、人気の高いサプリメントとなっています . GABAの重水素化バージョンは、その体内での吸収、分布、代謝、および排泄を研究するために研究で使用できます。

食品産業での応用

GABAは、食品産業において有望な用途を持っています . GABAの重水素化バージョンは、食品加工および貯蔵中の安定性と変化を研究するために使用できます。

合成生物学

GABAの重水素化バージョンは、合成生物学アプローチを通じてGABAを効率的に生産するための洞察を提供できます .

バイオマーカー研究

特定の物質への曝露後の神経伝達物質プロファイルの変化は、「this compound」を使用して研究できます . これは、曝露バイオマーカーの確立に役立ちます .

ナノ蛍光プローブ設計

“this compound”は、ナノ蛍光プローブの設計と応用で使用できます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

作用機序

Target of Action

The primary target of 4-Aminobutyric acid-2,2,3,3,4,4-d6 , also known as 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid or GABA-d6 , is the GABA receptor . This receptor is a type of neurotransmitter receptor in the brain of adult mammals . It plays a crucial role in inhibitory synaptic transmission .

Mode of Action

GABA-d6 interacts with its target, the GABA receptor, by binding to it . This binding action results in the activation of the receptor, leading to an increase in inhibitory synaptic transmission . This means that the compound can reduce the activity of neurons, leading to a decrease in the overall excitability of the nervous system .

Biochemical Pathways

The action of GABA-d6 affects several biochemical pathways. One of the most significant is the glucose metabolism pathway in the brain . By activating the GABA receptor, GABA-d6 can stimulate glucose metabolism, promoting the biosynthesis of acetylcholine . This neurotransmitter is essential for many functions of the nervous system, including memory and muscle control .

Result of Action

The molecular and cellular effects of GABA-d6’s action include a decrease in neuronal excitability and an increase in inhibitory synaptic transmission . This can lead to effects such as sedation, anxiolysis, and muscle relaxation .

Safety and Hazards

4-Aminobutyric acid-2,2,3,3,4,4-d6 causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/eye protection/face protection (P280) .

特性

IUPAC Name |

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496733 | |

| Record name | 4-Amino(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70607-85-1 | |

| Record name | 4-Amino(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70607-85-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。